AF488 NHS ester (diTEA) is a fluorescent dye that is widely used in biological and chemical research. It is recognized for its bright green fluorescence, which is particularly effective for applications requiring high sensitivity and specificity. The dye features a reactive N-hydroxysuccinimide (NHS) ester group, allowing it to conjugate with primary amines present in proteins, peptides, and other biomolecules. This property makes AF488 NHS ester an invaluable tool for labeling and tracking biomolecules in various experimental settings.
The molecular structure of AF488 NHS ester includes a sulfonated rhodamine backbone, which contributes to its photostability and hydrophilicity. The dye exhibits an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm, making it suitable for use with standard fluorescence microscopy and flow cytometry equipment .
AF488 NHS ester participates in nucleophilic acyl substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is facilitated by the nucleophilicity of the amine group, which attacks the carbonyl carbon of the NHS ester. The general reaction can be represented as follows:
Where represents any primary amine-containing molecule. The resulting conjugate retains the fluorescent properties of AF488, allowing for effective visualization in various assays .
AF488 NHS ester exhibits significant biological activity due to its ability to label proteins and other biomolecules without altering their function. The conjugation of AF488 to proteins enhances their visibility in fluorescence-based assays, such as immunofluorescence microscopy and flow cytometry. The dye's high quantum yield and photostability contribute to reliable signal detection over extended periods, making it suitable for time-lapse imaging and other dynamic studies .
Additionally, AF488 NHS ester has been shown to effectively label live cells, allowing researchers to track cellular processes in real-time. Its compatibility with a wide range of biological samples further underscores its utility in life sciences research .
The final product can be purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
AF488 NHS ester has diverse applications in biological research, including:
These applications leverage the dye's brightness and stability, making it a preferred choice among researchers .
Interaction studies involving AF488 NHS ester often focus on its conjugation efficiency with various biomolecules. Factors influencing these interactions include:
Studies have demonstrated that careful optimization of these parameters can enhance the yield and specificity of labeling reactions .
AF488 NHS ester shares similarities with other fluorescent dyes but stands out due to its unique properties. Below is a comparison with similar compounds:
Compound Name | Excitation Max (nm) | Emission Max (nm) | Unique Features |
---|---|---|---|
Fluorescein Isothiocyanate | 495 | 519 | Lower photostability compared to AF488 |
Oregon Green 488 | 490 | 525 | Higher pH sensitivity than AF488 |
Cy3 | 550 | 570 | Less hydrophilic; used mainly for nucleic acid labeling |
Alexa Fluor 532 | 528 | 553 | Higher extinction coefficient but less photostable |
AF488 NHS ester's superior photostability, hydrophilicity, and reactivity towards primary amines make it particularly advantageous for sensitive biological applications compared to these alternatives .